Bis(2-ethylhexyl) Phosphate-d34
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Overview
Description
Bis(2-ethylhexyl) Phosphate-d34 is a deuterated organophosphorus compound with the molecular formula C16D34HO4P and a molecular weight of 356.63 g/mol . This compound is a stable isotope-labeled version of Bis(2-ethylhexyl) phosphate, which is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically 1:1.5-2.5. The reaction is carried out by adding the reactants into a reaction kettle, followed by continuous stirring at 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction mixture is further processed by raising the temperature to 40-70°C and reacting for an additional 1-4 hours. Finally, an aqueous sodium hydroxide solution is added, and the product is obtained through washing, filtration, and distillation .
Chemical Reactions Analysis
Bis(2-ethylhexyl) Phosphate-d34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphorous-containing species.
Scientific Research Applications
Bis(2-ethylhexyl) Phosphate-d34 is widely used in scientific research due to its stable isotope labeling, which allows for precise isotopic studies. Some of its applications include:
Environmental Monitoring: Used to trace and study the behavior of phosphates in environmental samples.
Pharmaceutical Analysis: Employed in the analysis of drug metabolism and pharmacokinetics.
Molecular Biology: Utilized in studies involving the labeling of biomolecules for tracking and quantification purposes.
Industrial Applications: Acts as a plasticizer, lubricant additive, and corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) Phosphate-d34 involves its interaction with molecular targets and pathways related to lipid metabolism and glucose homeostasis. The compound can activate peroxisome proliferator-activated receptor alpha (PPARα) signaling, which plays a crucial role in regulating these metabolic processes .
Comparison with Similar Compounds
Bis(2-ethylhexyl) Phosphate-d34 can be compared with other similar compounds such as:
Bis(2-ethylhexyl) Phosphate: The non-deuterated version with similar chemical properties but without the isotopic labeling.
Diisooctyl Phosphate: Another organophosphorus compound with similar applications but different alkyl groups.
Tributyl Phosphate: Used as a plasticizer and solvent, but with different chemical properties and applications
This compound stands out due to its stable isotope labeling, making it particularly valuable for precise scientific studies.
Properties
CAS No. |
1773493-20-1 |
---|---|
Molecular Formula |
C16H35O4P |
Molecular Weight |
356.633 |
IUPAC Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChI Key |
SEGLCEQVOFDUPX-RFETUZSTSA-N |
SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |
Synonyms |
2-Ethyl-1-hexanol Hydrogen Phosphate-d34; 2-Ethyl-1-hexanol Hydrogen Phosphate_x000B_A 208-d34; A 208 (phosphate)-d34; Baysolvex D 2EHPA-d34; Bis(2-ethylhexyl) Hydrogen Phosphate-d34; Bis(2-ethylhexyl) Orthophosphate-d34; Bis(2-ethylhexyl) phosphate-d34; D |
Origin of Product |
United States |
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